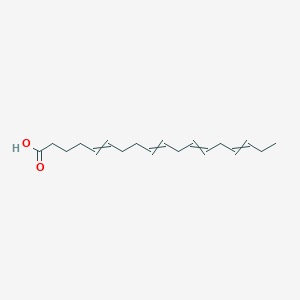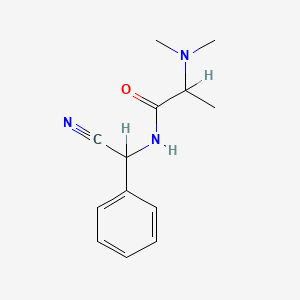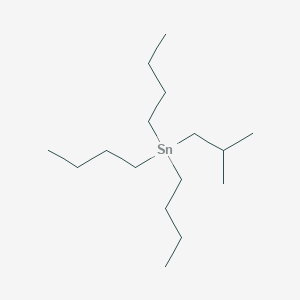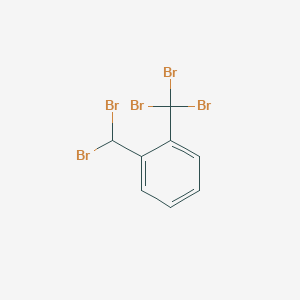
1-(Dibromomethyl)-2-(tribromomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dibromomethyl)-2-(tribromomethyl)benzene is an organobromine compound with the molecular formula C8H5Br5 This compound is characterized by the presence of two bromomethyl groups attached to a benzene ring It is a derivative of benzene, where the hydrogen atoms in the methyl groups are replaced by bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dibromomethyl)-2-(tribromomethyl)benzene typically involves the bromination of benzene derivatives. One common method is the bromination of toluene (methylbenzene) using bromine in the presence of a catalyst such as iron or pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dibromomethyl)-2-(tribromomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated benzoic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated or debrominated products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various brominated benzene derivatives, while oxidation can produce brominated benzoic acids.
Applications De Recherche Scientifique
1-(Dibromomethyl)-2-(tribromomethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(Dibromomethyl)-2-(tribromomethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(tribromomethyl)benzene: Similar structure but with different bromination pattern.
1,3,5-Tribromobenzene: Contains three bromine atoms on the benzene ring but lacks the dibromomethyl group.
(1-Bromoethyl)benzene: Contains a single bromoethyl group attached to the benzene ring.
Uniqueness
1-(Dibromomethyl)-2-(tribromomethyl)benzene is unique due to the presence of both dibromomethyl and tribromomethyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
95110-95-5 |
|---|---|
Formule moléculaire |
C8H5Br5 |
Poids moléculaire |
500.64 g/mol |
Nom IUPAC |
1-(dibromomethyl)-2-(tribromomethyl)benzene |
InChI |
InChI=1S/C8H5Br5/c9-7(10)5-3-1-2-4-6(5)8(11,12)13/h1-4,7H |
Clé InChI |
CXEFOUZFDACUCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(Br)Br)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


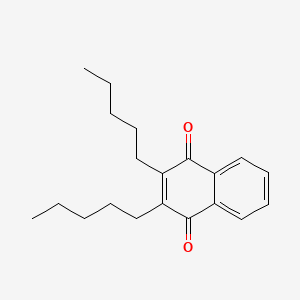
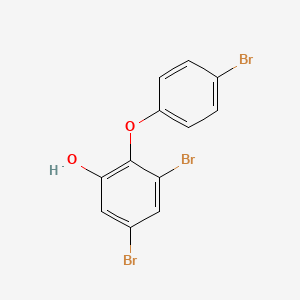
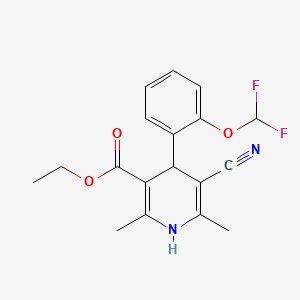
![2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate](/img/structure/B14336424.png)
![Acetic acid, [(3-methyl-3-butenyl)oxy]-](/img/structure/B14336426.png)
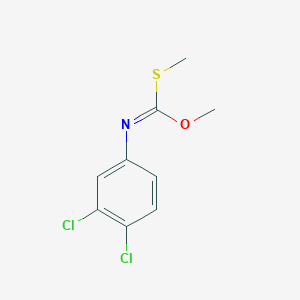
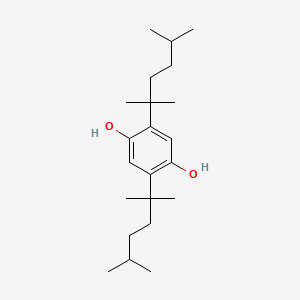
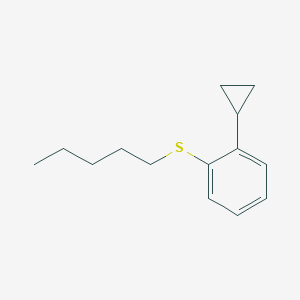
![1-Chloro-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14336438.png)

![Bis[(3-methyloxiran-2-yl)methyl] hexanedioate](/img/structure/B14336449.png)
